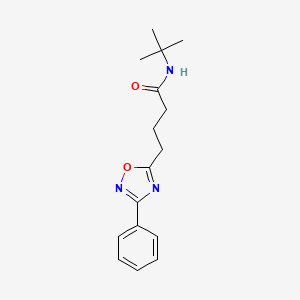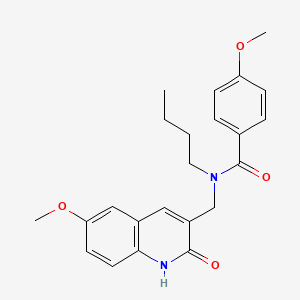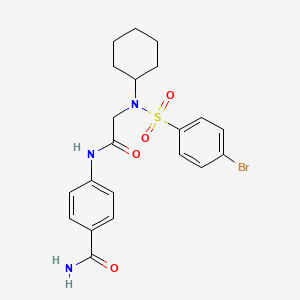![molecular formula C23H22N2O6S B7710950 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery research. This compound is also known as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor.
Mécanisme D'action
AZD-9291 selectively targets mutated forms of EGFR, which are commonly found in NSCLC patients. This compound irreversibly binds to the cysteine residue in the ATP-binding pocket of EGFR, resulting in inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
AZD-9291 has been shown to inhibit the growth of NSCLC cells in vitro and in vivo. This compound also induces apoptosis (programmed cell death) in cancer cells, which further reduces tumor growth. In addition, AZD-9291 has minimal effects on normal cells, which reduces the risk of toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AZD-9291 in lab experiments include its high selectivity for mutated forms of EGFR, its superior efficacy and safety compared to first and second-generation EGFR inhibitors, and its ability to induce apoptosis in cancer cells. However, the limitations of using AZD-9291 in lab experiments include its high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the limited availability of the compound.
Orientations Futures
There are several future directions for research on AZD-9291. One potential direction is to investigate the efficacy of this compound in combination with other drugs for the treatment of NSCLC. Another potential direction is to explore the use of AZD-9291 in the treatment of other types of cancer that have mutations in EGFR. Additionally, further research is needed to understand the long-term effects of AZD-9291 on normal cells and to develop strategies to minimize toxicity.
Méthodes De Synthèse
The synthesis of AZD-9291 involves the reaction of 4-(3-chloro-4-fluorophenylamino)-6-methoxyquinazoline with 1-(2-((2-azepanyl)amino)-2-oxoethyl)-4-(dimethylamino)-2-buten-1-one in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including N-arylation, Suzuki coupling, and amide bond formation, to yield the final product.
Applications De Recherche Scientifique
AZD-9291 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to selectively inhibit mutated forms of EGFR, which are commonly found in NSCLC patients. In addition, AZD-9291 has demonstrated superior efficacy and safety compared to first and second-generation EGFR inhibitors.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-16-3-2-4-18(11-16)25-32(27,28)20-8-6-19(7-9-20)29-14-23(26)24-13-17-5-10-21-22(12-17)31-15-30-21/h2-12,25H,13-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYUSJBRYHYRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

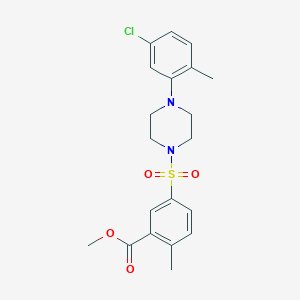
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
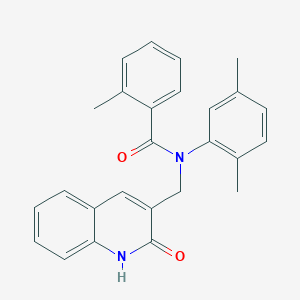
![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
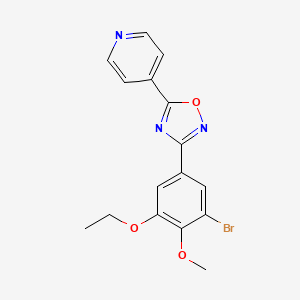
![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
